(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole
Description
This chiral indeno-oxazole derivative features a diphenylphosphanylphenyl substituent at the 2-position and 4,4-dimethyl groups on the fused oxazole ring. Its rigid indeno-oxazole backbone provides steric bulk, while the electron-rich phosphine group enhances metal coordination properties .
Properties
Molecular Formula |
C30H26NOP |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[2-[(3aR,8bS)-4,4-dimethyl-3a,8b-dihydroindeno[2,1-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H26NOP/c1-30(2)25-19-11-9-17-23(25)27-28(30)31-29(32-27)24-18-10-12-20-26(24)33(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3/t27-,28-/m0/s1 |
InChI Key |
XLJCSKHVWKPAMV-NSOVKSMOSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H](C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(C2C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Biological Activity
(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features an indeno[2,1-d]oxazole core substituted with a diphenylphosphanyl group. This unique structure is believed to influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Indeno[2,1-d]oxazole Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Phosphanylation : The introduction of the diphenylphosphanyl group is often performed using phosphine reagents under controlled conditions to ensure selectivity and yield.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- HDAC Inhibition : Similar compounds have shown histone deacetylase (HDAC) inhibition, which is crucial in cancer therapy. One study reported IC50 values as low as 0.14 μM for related indeno[1,2-d]thiazole derivatives against pan-HDACs .
- Antiproliferative Activity : The antiproliferative effects against various cancer cell lines (e.g., MCF7 and HCT116) have been documented with GI50 values in the sub-micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Biological Macromolecules : The phosphanyl group can facilitate binding to proteins and nucleic acids, potentially leading to modulation of signaling pathways involved in cell proliferation and survival .
- Catalytic Activity : Its ability to form stable complexes with metal ions suggests a role in catalysis that could be leveraged for therapeutic applications .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of related compounds:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.869 | HDAC inhibition |
| Compound B | HCT116 | 0.535 | Antiproliferative activity |
These findings support the potential of phosphanyl-substituted indeno derivatives as promising anticancer agents.
Toxicological Assessments
Toxicological evaluations are critical for assessing the safety profile of new compounds. Studies on similar oxazole derivatives indicate low acute toxicity levels in animal models . The histopathological examination revealed no significant adverse effects on major organs at therapeutic doses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous indeno-oxazole derivatives:
Key Observations:
- Phosphine vs. Pyridine : The target compound’s diphenylphosphanyl group provides stronger electron-donating capabilities compared to the pyridine group in , making it more suitable for stabilizing electron-deficient metal centers.
- Dimeric Structure: The bis-indeno-oxazole in offers a bidentate coordination mode, contrasting with the monodentate phosphine ligand in the target compound.
Computational Similarity Assessment
Using Tanimoto and Morgan metrics (as in ), the target compound shows moderate similarity (~0.6–0.7) to due to shared phosphine groups but lower similarity (~0.3–0.4) to and due to divergent substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
